![molecular formula C16H13ClN2OS B5585059 3-CHLORO-6-METHYL-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B5585059.png)
3-CHLORO-6-METHYL-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
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Overview
Description
3-Chloro-6-methyl-N-[(pyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the benzothiophene class. This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The compound also contains a chloro group, a methyl group, and a pyridinylmethyl group attached to the benzothiophene core. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-N-[(pyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-4-chlorotoluene, with sulfur and a base like sodium hydride.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiophene core with an appropriate amine, such as 4-pyridinemethanamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Chlorination: The chloro group can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve high yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methyl-N-[(pyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the compound.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, dimethylformamide (DMF), and heat.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of new derivatives with substituted functional groups.
Scientific Research Applications
3-Chloro-6-methyl-N-[(pyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-6-methyl-N-[(pyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methyl-1-benzothiophene-2-carboxamide: Lacks the pyridinylmethyl group, which may result in different biological activities.
6-Methyl-N-[(pyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide: Lacks the chloro group, which may affect its reactivity and biological properties.
3-Chloro-1-benzothiophene-2-carboxamide: Lacks both the methyl and pyridinylmethyl groups, leading to different chemical and biological characteristics.
Uniqueness
3-Chloro-6-methyl-N-[(pyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide is unique due to the presence of the chloro, methyl, and pyridinylmethyl groups, which impart specific chemical reactivity and biological activity
Properties
IUPAC Name |
3-chloro-6-methyl-N-(pyridin-4-ylmethyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-2-3-12-13(8-10)21-15(14(12)17)16(20)19-9-11-4-6-18-7-5-11/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLHTXPDJADEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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